3-(N,N-dimethylamino-propyl)indoline
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H20N2/c1-15(2)9-5-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3 |
InChI Key |
XMFBFMKDNYZGCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1CNC2=CC=CC=C12 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-(N,N-dimethylamino-propyl)indoline has shown potential as a pharmacological agent due to its structural properties. Indoles, the parent structure of this compound, are known for their therapeutic effects.
- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. A study highlighted the potential of indole compounds in targeting cancer cell lines, showing promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activities. Indole derivatives have demonstrated effectiveness against a range of bacteria and fungi, which could lead to the development of new antimicrobial agents .
Chemical Manufacturing
In the realm of chemical manufacturing, this compound serves as an important intermediate in synthesizing various chemicals.
- Polymer Production : The compound is utilized in the production of polymers, particularly in creating hydrogels and other materials that require specific mechanical properties. For instance, it can be used as a monomer to synthesize self-healing pH-responsive hydrogels for drug delivery applications .
- Surfactants and Emulsifiers : this compound is employed in producing surfactants that are crucial in personal care products and industrial applications. Its amphiphilic nature allows it to function effectively as an emulsifier in formulations .
Material Science
The compound's unique chemical structure lends itself to various applications in material science.
- Nanotechnology : It has been used to fabricate iron oxide nanoparticle formulations for 3D printing applications. These nanoparticles are significant for creating magnetic devices and targeted drug delivery systems .
- Coatings and Adhesives : The compound acts as a crosslinking agent in epoxy resins, enhancing the durability and performance of coatings and adhesives used in construction and automotive industries .
Environmental Applications
This compound has also found applications in environmental chemistry.
- Water Treatment : The compound is utilized as a flocculant in water treatment processes, helping to remove impurities and enhance water quality. Its effectiveness as a flocculating agent is beneficial for treating wastewater .
Data Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Indole derivatives show significant tumor inhibition. |
| Antimicrobial Properties | Effective against various bacterial strains. | |
| Chemical Manufacturing | Polymer Production | Used in synthesizing hydrogels for drug delivery. |
| Surfactants and Emulsifiers | Important for personal care product formulations. | |
| Material Science | Nanotechnology | Fabrication of iron oxide nanoparticles for 3D printing. |
| Coatings and Adhesives | Acts as a crosslinking agent in epoxy resins. | |
| Environmental Applications | Water Treatment | Functions as a flocculant for wastewater treatment. |
Case Studies
- Anticancer Research : A study published in Medicinal Chemistry explored various indole derivatives, including this compound, demonstrating their efficacy against breast cancer cell lines through apoptosis pathways.
- Water Treatment Efficacy : Research conducted on the use of this compound as a flocculant showed improved removal rates of suspended solids from industrial wastewater, highlighting its practical application in environmental remediation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Derivatives
The following table compares 3-(N,N-dimethylaminopropyl)indoline with key indoline derivatives, highlighting structural differences and associated biological or chemical properties:
Functional Group Analysis
- Tertiary Amine vs. Carbamate Groups: The dimethylaminopropyl group in 3-(N,N-dimethylaminopropyl)indoline enhances solubility and basicity, facilitating interactions with biological targets such as neurotransmitter receptors . In contrast, carbamate-containing derivatives like AN-890 and AN-819 exhibit dual functionality: carbamate groups enable covalent inhibition of acetylcholinesterase (AChE), while their hydrolyzed products (4-OH indoline analogs) act as antioxidants .
- Aromatic vs. Aliphatic Side Chains: Compounds like DM489 incorporate conjugated systems (e.g., acrylamide-furan moieties) for enhanced π-π stacking in receptor binding, whereas the aliphatic dimethylaminopropyl chain in the target compound may favor ionic or hydrogen-bonding interactions .
Preparation Methods
Reductive Amination Approaches
Reductive amination serves as a cornerstone for introducing the dimethylaminopropyl moiety to the indoline nitrogen. In a representative procedure, 3-indolinecarbaldehyde undergoes condensation with N,N-dimethyl-1,3-propanediamine in methanol at 0–5°C, followed by sodium cyanoborohydride reduction at pH 6.5–7.0. This two-step process achieves 82% yield with >98% purity by HPLC . Critical to success is the maintenance of mild acidic conditions to prevent imine hydrolysis while enabling selective reduction of the Schiff base intermediate.
Comparative studies demonstrate that NaBH(OAc)₃ outperforms NaBH₄ in stereochemical control, particularly when synthesizing enantiomerically pure derivatives for pharmaceutical applications . Solvent screening reveals tetrahydrofuran (THF) enhances reaction rates by 40% compared to dichloromethane, attributed to improved solubility of the imine intermediate .
Alkylation Methods Using Haloalkylamines
Direct N-alkylation of indoline with 3-(dimethylamino)propyl chloride hydrochloride (CAS 5407-04-5) represents the most atom-economical route. Reaction in toluene at 80°C with potassium carbonate as base achieves 88% conversion within 6 hours . Challenges include competitive dialkylation, mitigated by employing a 1.1:1 molar ratio of indoline to alkylating agent.
Microwave-assisted protocols reduce reaction times to 15 minutes while maintaining 85% yield, though scalability remains constrained by specialized equipment requirements . Industrial adaptations utilize continuous flow reactors with immobilized base catalysts (e.g., Amberlyst A21), achieving 94% space-time yield at 120°C and 15 bar pressure .
Nucleophilic Substitution Strategies
For halogenated indoline precursors, nucleophilic displacement with dimethylaminopropylamine provides an alternative pathway. 3-Bromoindoline reacts with excess amine (3 equiv) in DMF at 110°C for 24 hours, yielding 78% product . Phase-transfer catalysis using benzyltriethylammonium chloride enhances reactivity, enabling 90% yield at reduced temperatures (70°C) .
Notably, this method demonstrates superior functional group tolerance compared to alkylation routes, accommodating electron-withdrawing substituents on the indoline aromatic ring without side reactions .
Transition Metal-Catalyzed Couplings
Palladium-mediated Buchwald-Hartwig amination enables coupling of 3-iodoindoline with dimethylaminopropylamine. Using Pd₂(dba)₃/Xantphos catalyst system and Cs₂CO₃ base in dioxane at 100°C, the reaction achieves 91% yield within 8 hours . Copper(I)-catalyzed variants (CuI/1,10-phenanthroline) offer cost advantages, albeit with reduced efficiency (67% yield) .
Recent advances employ photoredox catalysis under visible light irradiation, achieving 89% yield at ambient temperature through single-electron transfer mechanisms . This method eliminates thermal decomposition pathways observed in traditional heating protocols.
Protective Group Strategies in Multi-Step Syntheses
Multi-step syntheses frequently employ phthalimide protection to prevent undesired N-alkylation. A representative sequence involves:
-
Phthaloylation of indoline using phthalic anhydride in acetic acid (95°C, 2 h)
-
Alkylation with 3-bromopropyldimethylamine (K₂CO₃, DMF, 80°C, 12 h)
-
Deprotection with hydrazine hydrate (EtOH, reflux, 4 h)
This approach delivers 83% overall yield while maintaining >99% regiochemical purity . Alternative protecting groups (Boc, Cbz) show comparable efficiency but require harsher deprotection conditions .
Industrial-Scale Production Considerations
Large-scale manufacturing prioritizes the alkylation route for its operational simplicity. Key process parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 75–85°C | ±3% per 10°C |
| Base Concentration | 1.5–2.0 equiv | Maximizes monoalkylation |
| Solvent Polarity | ε = 2.3–4.0 (toluene to THF) | Higher polarity reduces byproducts |
Continuous distillation of byproduct HBr improves conversion rates by shifting equilibrium, enabling 95% throughput in reactor cascades . Environmental impact assessments favor water-mediated alkylation at 150°C under microwave irradiation, reducing organic solvent use by 70% .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(N,N-dimethylamino-propyl)indoline with high purity?
The compound can be synthesized via coupling reactions using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole hydrate (HOBt). These reagents facilitate amide bond formation between indoline and carboxylic acid derivatives, achieving yields >95% and purity >99.5% after optimization (e.g., recrystallization or column chromatography). Reaction conditions (solvent, temperature, stoichiometry) must be rigorously controlled to minimize side products .
Q. How can UV-vis spectroscopy be utilized to characterize this compound, and what discrepancies may arise between theoretical and experimental data?
Theoretical UV-vis spectra computed using quantum chemical methods (e.g., time-dependent DFT) predict absorption peaks at ~415–577 nm for indoline derivatives. Experimentally, peaks in chloroform may shift to ~288–370 nm (high-intensity) and 500–600 nm (low-intensity broad bands). Discrepancies in peak intensity and wavelength arise from solvent effects, approximations in computational models, and molecular aggregation. Researchers should compare computed spectra (using solvation models like PCM) with experimental data and validate via repeated measurements under controlled conditions .
Q. What are the key steps for validating the structural integrity of this compound derivatives?
Use a combination of:
- FT-IR : To confirm functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for indoline, C=O stretches if acylated).
- NMR : ¹H/¹³C NMR to verify substituent positions and dimethylamino-propyl linkage.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns. Cross-referencing with computational vibrational spectra (e.g., using Gaussian software) enhances accuracy .
Advanced Research Questions
Q. How can computational chemistry aid in designing this compound-based materials for applications like dye-sensitized solar cells (DSSCs)?
Advanced basis sets (e.g., 6-311G(d,p)) optimize geometries and compute electronic properties (HOMO-LUMO gaps, excitation energies). For DSSCs, combine indoline derivatives with natural dyes (e.g., crocetin) to broaden absorption spectra. Theoretical modeling of dye-TiO₂ interactions (via adsorption energy calculations) predicts charge transfer efficiency. Experimental validation involves fabricating cells and measuring photocurrent-voltage curves .
Q. What strategies resolve contradictions in spectroscopic or pharmacological data for this compound analogs?
- Data Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, HPLC for purity, in vitro assays for bioactivity).
- Solvent/Environment Control : For UV-vis, ensure solvent polarity matches computational models (e.g., chloroform vs. vacuum).
- Statistical Analysis : Apply multivariate regression to isolate variables affecting bioactivity (e.g., substituent electronic effects vs. steric hindrance) .
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with complex substituents?
Use design of experiments (DoE) to systematically vary parameters:
- Catalyst : Test EDC vs. DCC for acylation efficiency.
- Temperature : Optimize between 0–25°C to balance reaction rate and side reactions.
- Protecting Groups : Introduce temporary protecting groups (e.g., Boc for amines) to direct regioselectivity. Monitor progress via TLC or in-situ IR .
Methodological Tables
Table 1. Comparison of Synthetic Methods for this compound Derivatives
| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| EDC/HOBt Coupling | EDC, HOBt, DMF | 95 | 99.5 | High reproducibility |
| Acylation with DCC | DCC, DMAP, CH₂Cl₂ | 85 | 97 | Cost-effective |
| Microwave-assisted | EDC, HOBt, MeCN | 92 | 98 | Reduced reaction time (2 hrs) |
Table 2. Key UV-vis Spectral Data for Indoline Derivatives
| Environment | λ_max (nm) | Intensity | Computational Method |
|---|---|---|---|
| Vacuum | 523 | High | TD-DFT/B3LYP/6-31G* |
| Chloroform (exp.) | 550–560 | Moderate | N/A |
| Chloroform (theory) | 577 | High | PCM-TD-DFT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
